5-Fluoro-4-methylsulfanylpyridin-3-amine
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Overview
Description
5-Fluoro-4-methylsulfanylpyridin-3-amine: is a heterocyclic compound that contains a pyridine ring substituted with a fluorine atom at the 5-position, a methylsulfanyl group at the 4-position, and an amine group at the 3-position
Biochemical Analysis
Biochemical Properties
It is known that fluorinated pyrimidines, which are structurally similar, play significant roles in various biochemical reactions . They interact with enzymes, proteins, and other biomolecules, affecting their function and the overall biochemical reaction .
Cellular Effects
Fluorinated pyrimidines have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Fluorinated pyrimidines, which are structurally similar, exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the use of Selectfluor® for the fluorination step, which is a high-yield method for preparing substituted fluoropyridines . The methylsulfanyl group can be introduced via nucleophilic substitution reactions using appropriate thiol reagents.
Industrial Production Methods: Industrial production methods for this compound would likely involve scalable versions of the laboratory synthesis methods. This includes the use of continuous flow reactors for the fluorination and methylsulfanyl substitution steps to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions: 5-Fluoro-4-methylsulfanylpyridin-3-amine can undergo various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted pyridines depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, 5-Fluoro-4-methylsulfanylpyridin-3-amine is used as a building block for the synthesis of more complex molecules. Its unique substitution pattern makes it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound can be used to study the effects of fluorine and sulfur-containing groups on biological activity. It may serve as a lead compound for the development of new drugs with improved efficacy and safety profiles.
Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic applications. Compounds with similar structures have shown promise in the treatment of various diseases, including cancer and infectious diseases .
Industry: In the industrial sector, this compound can be used in the development of new materials with unique properties, such as enhanced stability or reactivity. It may also find applications in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 5-Fluoro-4-methylsulfanylpyridin-3-amine involves its interaction with specific molecular targets in biological systems. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, while the methylsulfanyl group can modulate its electronic properties. These interactions can lead to the inhibition or activation of specific biochemical pathways, resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
- 5-Fluoro-2-methylsulfanylpyridine
- 4-Fluoro-3-methylsulfanylpyridine
- 5-Fluoro-4-methylpyridin-3-amine
Comparison: Compared to these similar compounds, 5-Fluoro-4-methylsulfanylpyridin-3-amine is unique due to its specific substitution pattern, which can result in different chemical and biological properties. For example, the position of the fluorine and methylsulfanyl groups can significantly affect the compound’s reactivity and binding affinity to biological targets .
Biological Activity
5-Fluoro-4-methylsulfanylpyridin-3-amine is a heterocyclic compound characterized by a pyridine ring with specific substitutions: a fluorine atom at the 5-position, a methylsulfanyl group at the 4-position, and an amine group at the 3-position. This unique structure provides the compound with distinct biological activities and potential therapeutic applications.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The fluorine atom enhances binding affinity to certain enzymes or receptors, while the methylsulfanyl group modulates electronic properties. These interactions can lead to the inhibition or activation of specific biochemical pathways, resulting in observable biological effects.
Cellular Effects
Research indicates that fluorinated pyrimidines, structurally similar to this compound, significantly influence cellular functions, including cell signaling pathways, gene expression, and metabolism. The compound's mechanism involves binding interactions with biomolecules and enzyme modulation.
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared to other similar compounds such as 5-Fluoro-2-methylsulfanylpyridine and 4-Fluoro-3-methylsulfanylpyridine. The unique substitution pattern of this compound results in different chemical and biological properties, influencing its reactivity and binding affinity to biological targets.
Compound | Unique Features | Biological Activity |
---|---|---|
This compound | Fluorine at 5-position, methylsulfanyl at 4-position | Inhibits specific biochemical pathways |
5-Fluoro-2-methylsulfanylpyridine | Fluorine at 5-position | Varies based on substitution pattern |
4-Fluoro-3-methylsulfanylpyridine | Fluorine at 4-position | Varies based on substitution pattern |
Anticancer Activity
A study explored the anticancer potential of similar methylsulfanylpyridine derivatives, demonstrating that modifications in the pyridine structure could enhance anti-proliferative effects against cancer cell lines. The findings suggest that compounds with similar frameworks to this compound may exhibit significant anticancer properties through mechanisms such as tubulin polymerization inhibition .
Enzyme Inhibition Studies
Inhibitory activity against specific enzymes has been documented for compounds related to this compound. For instance, studies have shown that certain derivatives can inhibit tyrosine phosphatases, which are crucial in various signaling pathways involved in cancer progression and immune response .
Pharmacological Applications
The compound is being investigated for its potential as a lead molecule in drug development due to its promising biological activities. Its structural characteristics make it suitable for modifications aimed at enhancing efficacy and safety profiles in therapeutic applications .
Properties
IUPAC Name |
5-fluoro-4-methylsulfanylpyridin-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7FN2S/c1-10-6-4(7)2-9-3-5(6)8/h2-3H,8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYDULJOUZJNDHR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=NC=C1N)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7FN2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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